molecular formula C28H22F3N7O B585701 Nilotinib D6 CAS No. 1268356-17-7

Nilotinib D6

Katalognummer B585701
CAS-Nummer: 1268356-17-7
Molekulargewicht: 535.564
InChI-Schlüssel: HHZIURLSWUIHRB-AGINCAKFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nilotinib is used to treat Philadelphia chromosome positive chronic myeloid leukemia (Ph+ CML) in adults and children who are newly diagnosed . It is also given to adults and children with Ph+ CML in chronic phase (CP) or accelerated phase (AP) who have taken other medicines (eg, imatinib, tyrosine-kinase inhibitor) but did not work . Nilotinib is a Bcr-Abl tyrosine kinase inhibitor and works by interfering with signaling within the cancer cell .


Molecular Structure Analysis

Nilotinib inhibits the tyrosine kinase activity of the BCR-ABL protein. Nilotinib fits into the ATP-binding site of the BCR-ABL protein with higher affinity than imatinib, over-riding resistance caused by mutations . In silico structure-based molecular docking and in vitro experiments have identified Nilotinib as a potent SMO antagonist .


Chemical Reactions Analysis

The Novartis synthesis of Nilotinib requires multiple days of reaction, nearly a dozen steps, multiple solvent switching processes, and gives very low yields . On the other hand, work published by Buchwald and coworkers has shown an efficient method of synthesizing nilotinib in fewer than four steps, in less than 24 hours, and at >85% yields .


Physical And Chemical Properties Analysis

The chemical formula of Nilotinib is C28H22F3N7O and its molecular weight is 529.52 . It is soluble in DMSO at 16 mg/mL .

Wissenschaftliche Forschungsanwendungen

Treatment of Chronic Myeloid Leukemia (CML)

  • Scientific Field: Oncology
  • Summary of Application: Nilotinib is a kinase inhibitor used for the chronic phase treatment of Chronic Myeloid Leukemia (CML) that is Philadelphia chromosome positive and for the treatment of CML that is resistant to therapy containing imatinib . It inhibits the tyrosine kinase activity of the BCR-ABL protein .
  • Methods of Application: Nilotinib fits into the ATP-binding site of the BCR-ABL protein with higher affinity than imatinib, over-riding resistance caused by mutations .
  • Results or Outcomes: A Phase I clinical trial in 2006 showed that this drug was relatively safe and offered significant therapeutic benefits in cases of CML which were found to be resistant to treatment with imatinib .

Antiplatelet Activity and Functionality towards Cancer Cell Proliferation

  • Scientific Field: Pharmacology
  • Summary of Application: Nilotinib analogues were synthesized and fully characterized for their antiplatelet activity and functionality towards cancer cell proliferation .
  • Methods of Application: A platelet aggregation assay was performed, and the expression of P-selectin and PAC-1, as well as the effect on the proliferation of healthy endothelial cells, were evaluated .
  • Results or Outcomes: The analogues inhibited platelet aggregation in a statistically significant manner compared to nilotinib, while they exhibited a strong inhibitory effect on P-selectin and PAC-1 expression when activated by AA . All three analogues caused arrest in the mitosis phase of the HepG2 cell cycle .

Treatment of Accelerated Phase Chronic Myeloid Leukemia

  • Scientific Field: Oncology
  • Summary of Application: Nilotinib is indicated for the treatment of accelerated phase chronic myeloid leukemia .
  • Methods of Application: Nilotinib is administered orally twice daily . It inhibits the tyrosine kinase activity of the BCR-ABL protein, which is the cause of chronic myelogenous leukemia .
  • Results or Outcomes: Nilotinib has shown significant therapeutic benefits in cases of accelerated phase chronic myeloid leukemia .

Treatment of Refractory Gastrointestinal Stromal Tumor

  • Scientific Field: Oncology
  • Summary of Application: Nilotinib is used for the treatment of refractory gastrointestinal stromal tumor .
  • Methods of Application: Nilotinib is administered orally twice daily . It targets BCR-ABL, c-kit and PDGF .
  • Results or Outcomes: Nilotinib has shown significant therapeutic benefits in cases of refractory gastrointestinal stromal tumor .

Treatment of Newly Diagnosed Chronic Myeloid Leukemia

  • Scientific Field: Oncology
  • Summary of Application: Nilotinib is indicated for the initial treatment of newly diagnosed Philadelphia chromosome positive (Ph+) chronic phase (CP) chronic myeloid leukemia (CML) .
  • Methods of Application: Nilotinib is administered orally twice daily . It inhibits the tyrosine kinase activity of the BCR-ABL protein .
  • Results or Outcomes: Nilotinib has shown significant therapeutic benefits in cases of newly diagnosed chronic myeloid leukemia .

Treatment of Resistant or Intolerant Chronic Myeloid Leukemia

  • Scientific Field: Oncology
  • Summary of Application: Nilotinib is indicated for the treatment of chronic phase (CP) and accelerated phase (AP) Ph+ CML in patients resistant to or intolerant to prior therapy that included imatinib .
  • Methods of Application: Nilotinib is administered orally twice daily . It targets BCR-ABL, c-kit and PDGF .
  • Results or Outcomes: Nilotinib has shown significant therapeutic benefits in cases of resistant or intolerant chronic myeloid leukemia .

Eigenschaften

IUPAC Name

2,3,6-trideuterio-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-5-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-4-(trideuteriomethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22F3N7O/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38/h3-16H,1-2H3,(H,35,39)(H,33,36,37)/i1D3,5D,6D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZIURLSWUIHRB-AGINCAKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)[2H])NC4=NC=CC(=N4)C5=CN=CC=C5)C([2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22F3N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nilotinib-d6

Citations

For This Compound
6
Citations
P Šalamúnová, T Krejčí, P Ryšánek, I Saloň… - International Journal of …, 2023 - Elsevier
… ) were monitored for nilotinib and nilotinib-d6 as internal standard (… ĩL of 100 % acetonitrile containing IS (nilotinib-d6, c = 50 ng/mL) … Due to the use of nilotinib-d6 as the IS, no significant …
Number of citations: 1 www.sciencedirect.com
ZX Guo, YE Wu, HY Shi, J van den Anker… - … of Pharmaceutical and …, 2023 - Elsevier
Currently, the use of targeted drugs such as tyrosine kinase inhibitors (TKIs) plays an important role in clinical therapy. As the number of approved TKIs continues to increase, existing …
Number of citations: 2 www.sciencedirect.com
OIC Saavedra - 2019 - search.proquest.com
Fibrosis, the dysregulated accumulation of connective tissue (CT), is a hallmark of multiple pathologies where inflammation is not fully resolved. The main components of the CT are the …
Number of citations: 0 search.proquest.com
K Černá - 2020 - dspace.cuni.cz
… /z 530,4 a pro nilotinib D6 ion sm/z 536,4. … nilotinib D6 v tabulce 3. Pro následující měření byl používán přechod 530,2 → 289,10 pro nilotinib a přechod 536,2 → 295,15 pro nilotinib D6 …
Number of citations: 0 dspace.cuni.cz
OI Contreras Saavedra, M Villarreal, E Brandan - 2018 - repositorio.uc.cl
Background: Tyrosine kinase inhibitors (TKIs) are effective therapies with demonstrated antineoplastic activity. Nilotinib is a second-generation FDA-approved TKI designed to …
Number of citations: 3 repositorio.uc.cl
M MÁJKOVÁ - is.muni.cz
… roztoků imatinib-d8, nilotinib-d6 a dasatinib-d8 (viz kapitola 4.2). Konečná koncentrace IS je 10 mgl"1 pro imatinib-d8 a nilotinib-d6, pro dasatinib-d8 je koncentrace 0,1 mgl-1 . …
Number of citations: 2 is.muni.cz

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.